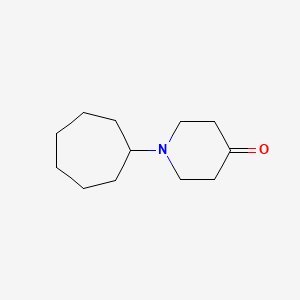

1-Cycloheptyl-piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-7-9-13(10-8-12)11-5-3-1-2-4-6-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHCUIMTECSQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308874 | |

| Record name | 1-Cycloheptyl-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-24-8 | |

| Record name | 1-Cycloheptyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cycloheptyl-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cycloheptyl Piperidin 4 One and Analogous Piperidin 4 One Systems

Classical and Established Synthetic Routes to Piperidin-4-ones

Mannich Reaction-Based Approaches for Piperidin-4-one Ring Construction

The Mannich reaction is a classic and widely employed method for the construction of the piperidin-4-one ring system. nih.govresearchgate.net This three-component condensation reaction involves an amine, an aldehyde (often formaldehyde), and a ketone containing at least one acidic α-proton. wikipedia.orgbyjus.com The product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com

The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The ketone then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the electrophilic iminium ion to yield the β-amino-carbonyl product. wikipedia.orgchemistrysteps.com In the context of piperidin-4-one synthesis, a dialkylation of the amine with two equivalents of the enolizable ketone and aldehyde components leads to the cyclized piperidin-4-one structure.

Historically, the reaction was often carried out in aqueous or alcoholic solutions, but this sometimes resulted in low yields and difficulties in product isolation. mdma.ch A significant improvement was the use of glacial acetic acid as a solvent, which can lead to faster reactions and more satisfactory yields. mdma.ch

A general scheme for the Mannich reaction in the synthesis of substituted piperidin-4-ones is the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.netchemrevlett.com

Table 1: Examples of Substituted 4-Piperidones Synthesized via Mannich Reaction

| Amine | Aldehyde | Ketone | Product |

| Ammonium Acetate | Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | 2,6-Diaryl-3-methyl-4-piperidones |

| Primary Amine | Formaldehyde | Acetone | N-Substituted-4-piperidone |

This table provides a generalized representation of reactants used in the Mannich reaction to produce various piperidin-4-one derivatives.

Nucleophilic Substitution Strategies on the Piperidine (B6355638) Nitrogen for N-Alkylation

Once the piperidin-4-one core is formed, the nitrogen atom can be functionalized through nucleophilic substitution reactions to introduce various substituents. This N-alkylation is a crucial step for producing compounds like 1-Cycloheptyl-piperidin-4-one.

This process typically involves the reaction of a piperidin-4-one hydrochloride with an appropriate alkylating agent, such as an alkyl halide (e.g., cycloheptyl bromide), in the presence of a base. The base deprotonates the nitrogen of the piperidine, making it nucleophilic and enabling it to attack the electrophilic carbon of the alkylating agent.

Common bases used for this transformation include potassium carbonate and sodium hydroxide. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or alcohols being frequently employed.

Modern and Advanced Synthesis Approaches for Substituted Piperidin-4-ones

While classical methods remain valuable, modern synthetic chemistry has introduced more advanced and efficient strategies for the construction of substituted piperidin-4-ones. These methods often offer improved stereoselectivity and functional group tolerance.

Catalytic Methods in Piperidine and Piperidin-4-one Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines and their derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a highly controlled manner. For instance, palladium-catalyzed coupling reactions can be utilized to introduce aryl or alkyl groups at various positions of the piperidine ring.

One notable approach involves the use of organozinc intermediates. A protected 4-piperidol can be converted to an organozinc reagent, which can then undergo a palladium-catalyzed coupling reaction with an aryl halide to yield a 4-aryl-piperidine. youtube.com While this example leads to a 4-substituted piperidine, similar strategies can be adapted for the synthesis of piperidin-4-one precursors or for the modification of the piperidin-4-one scaffold itself.

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. Gold catalysts, typically in the form of gold(I) or gold(III) complexes, are particularly effective in activating alkynes and allenes towards nucleophilic attack.

In the context of piperidine synthesis, gold-catalyzed intramolecular cyclization of amino-alkynes or amino-allenes can provide a direct route to the piperidine ring. While specific examples directly leading to this compound via gold catalysis are not prevalent in the literature, the general methodology holds promise for the construction of highly functionalized piperidin-4-one systems. These reactions often proceed under mild conditions and can exhibit high levels of stereocontrol.

Palladium-Catalyzed Approaches

Palladium catalysis has proven to be a versatile tool for the formation of the piperidine ring. acs.org A number of strategies have been developed that leverage palladium's ability to catalyze various C-N and C-C bond-forming reactions.

One common approach involves the hydrogenation of pyridine (B92270) precursors. For instance, palladium-catalyzed hydrogenation of bromopyridine derivatives can effectively yield the saturated piperidine ring. nih.gov A more complex, one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation, also under palladium catalysis, allows for the introduction of substituents prior to the reduction of the pyridine ring under mild conditions. nih.gov

Intramolecular cyclization reactions are also prominent. Palladium catalysis has been successfully applied to the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, which results in 6-endo-cyclized piperidines. nih.gov Another strategy is the palladium-catalyzed, ligand-free diastereoselective intramolecular allylic amination, where the stereochemistry of a protecting group can direct the selectivity of the product. nih.gov Furthermore, a novel palladium-catalyzed annulation strategy using a cyclic carbamate (B1207046) precursor provides a general route to a range of functionalized piperidines, with asymmetric variants achieving excellent enantiocontrol. nih.gov

The Mannich reaction, a classic method for piperidin-4-one synthesis, has also been adapted using palladium catalysis. Dichloro(cyclooctadiene)palladium(II) has been used as a water-tolerant, reusable Lewis acid catalyst for the multi-component condensation of ketones, aromatic aldehydes, and ammonium acetate to form substituted piperidin-4-ones. researchgate.net

| Palladium-Catalyzed Method | Description | Key Features |

| Hydrogenation | Reduction of substituted pyridines (e.g., bromopyridines) to piperidines. nih.gov | Can be combined with Suzuki-Miyaura coupling in a one-pot process. nih.gov |

| Intramolecular Amination | Cyclization of unsaturated amines, such as allylic amination or aminotrifluoromethanesulfinyloxylation. nih.gov | Can be highly diastereoselective, sometimes without the need for a ligand. nih.gov |

| Annulation Strategy | Cyclization using a readily available cyclic carbamate precursor. nih.gov | Allows for asymmetric synthesis with high enantioselectivity. nih.gov |

| Mannich Condensation | Multi-component reaction catalyzed by a Pd(II) complex acting as a Lewis acid. researchgate.net | Catalyst is water-tolerant, recoverable, and reusable. researchgate.net |

Heterogeneous and Homogeneous Cobalt-Catalyzed Systems

Cobalt catalysis offers an alternative, earth-abundant metal approach for piperidine synthesis. Both heterogeneous and homogeneous cobalt systems have been developed for key transformations.

For the hydrogenation of pyridine derivatives, a heterogeneous cobalt catalyst composed of titanium nanoparticles and melamine (B1676169) has been shown to facilitate acid-free hydrogenation with good yields and selectivity. nih.gov In the realm of homogeneous catalysis, cobalt(II) complexes have been employed to catalyze the radical intramolecular cyclization of linear amino-aldehydes, providing a direct route to the piperidine core. nih.gov This reaction, however, can sometimes compete with a 1,5-H-transfer process, leading to the formation of a linear alkene byproduct. nih.gov

Recent advancements have also demonstrated the use of cobalt catalysis in light-induced hydroaminocarbonylation, which couples amines and alkenes to form amides. acs.org This highlights the potential of cobalt systems in facilitating the complex bond formations necessary for building piperidinone structures, although direct application to piperidin-4-one synthesis from simple precursors via this specific method is still an area for development.

| Cobalt-Catalyzed System | Reaction Type | Description |

| Heterogeneous (Co/TiNPs/Melamine) | Hydrogenation | Acid-free reduction of pyridine derivatives to piperidines. nih.gov |

| Homogeneous (Co(II) complex) | Radical Cyclization | Intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov |

Organocatalytic and Enzymatic Catalysis in Piperidine Synthesis

Organocatalytic and enzymatic methods represent a powerful strategy for the asymmetric synthesis of piperidines, avoiding the use of metal catalysts. These approaches often mimic biosynthetic pathways. rsc.org

A notable example is the hybrid bio-organocatalytic cascade synthesis of 2-substituted piperidines. rsc.orgnih.gov This process utilizes a transaminase enzyme to generate a reactive cyclic imine intermediate (Δ1-piperideine) in situ. rsc.org Subsequently, an organocatalyst, such as L-proline, catalyzes a Mannich-type reaction between the imine and a ketone, leading to the formation of the piperidine product with high enantioselectivity. rsc.orgacs.org Proline functions by activating the ketone through the formation of an intermediate enamine. rsc.org

Chemo-enzymatic dearomatization of activated pyridines is another sophisticated approach. nih.govacs.org This method involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This strategy has been successfully applied to the synthesis of key intermediates for various pharmaceuticals. nih.govacs.org

Organocatalysts are also effective in promoting intramolecular aza-Michael reactions of N-tethered alkenes, which is a straightforward method for constructing enantiomerically enriched di- and tri-substituted piperidines. nih.gov

| Catalytic System | Reaction Type | Key Features |

| Bio-organocatalytic (Transaminase/Proline) | Cascade Reaction | Combines enzymatic generation of a cyclic imine with an organocatalytic Mannich reaction. rsc.org |

| Chemo-enzymatic (Amine Oxidase/Ene Imine Reductase) | Dearomatization Cascade | Converts tetrahydropyridines to chiral piperidines with high stereocontrol. nih.govacs.org |

| Organocatalytic (e.g., Quinoline derivative) | Intramolecular aza-Michael Addition | Provides enantiomerically enriched substituted piperidines from N-tethered alkenes. nih.gov |

Intramolecular Cyclization Pathways for Piperidin-4-one Formation

Intramolecular cyclization is a cornerstone of piperidine synthesis, where a suitably functionalized acyclic precursor undergoes ring closure to form the heterocyclic system. These pathways are often categorized by the nature of the bond-forming event, such as reductive, radical, or acid-mediated processes.

Reductive Cyclization Strategies

Reductive cyclization methods typically involve the formation of an imine or a related intermediate from an acyclic precursor, which is then reduced and cyclized in the same pot. An iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as a key reagent exemplifies this approach. nih.gov Phenylsilane facilitates the formation and reduction of an imine, initiates cyclization, and reduces the resulting piperidinone intermediate. nih.gov

Another strategy is the reductive cyclization of δ,γ-carboalkoxynitriles or γ-carboalkoxyimines, which can produce δ-valerolactams, versatile precursors to piperidones. dtic.mil A simple and mild method for forming 4-piperidones involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc in acetic acid, avoiding the over-reduction often seen with catalytic hydrogenation. organic-chemistry.org

| Reductive Cyclization Method | Precursor | Key Reagents | Product |

| Iron-Catalyzed Reductive Amination | ω-Amino fatty acids | Iron complex, Phenylsilane | Piperidines |

| Intramolecular Hydroamination/Cyclization | Alkynes with a tethered amine | Acid | Piperidines |

| Conjugate Reduction | N-acyl-2,3-dihydro-4-pyridones | Zinc, Acetic Acid | 4-Piperidones organic-chemistry.org |

Radical Cyclization Approaches

Radical cyclizations provide a powerful means to form C-C bonds under neutral conditions, making them suitable for complex molecule synthesis. A notable approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgnih.gov The choice of radical initiator and mediator is crucial for stereoselectivity. While cyclization with tributyltin hydride (TBTH) typically yields trans piperidines with moderate diastereoselectivity, using tris(trimethylsilyl)silane (B43935) (TTMSS) can significantly enhance the trans selectivity, achieving ratios up to 99:1. organic-chemistry.orgnih.gov This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer, which is possible due to the slower trapping of the piperidine radical by TTMSS compared to TBTH. organic-chemistry.orgnih.gov

Transition metals can also mediate radical cyclizations. As mentioned previously, cobalt(II) catalysts can initiate the intramolecular cyclization of linear amino-aldehydes. nih.gov Additionally, copper-catalyzed methods can achieve radical cyclization via a 1,6-hydrogen atom transfer mechanism. nih.gov

| Radical Mediator | Precursor Example | Diastereomeric Ratio (trans:cis) | Reference |

| Tributyltin hydride (TBTH) | 7-substituted-6-aza-8-bromooct-2-enoates | 3:1 to 6:1 | organic-chemistry.orgnih.gov |

| Tris(trimethylsilyl)silane (TTMSS) | 7-substituted-6-aza-8-bromooct-2-enoates | up to 99:1 | organic-chemistry.orgnih.gov |

Acid-Mediated Cyclizations for 4-Oxopiperidines (e.g., 6-endo-trig)

Acid-mediated cyclizations are a common and effective method for constructing the piperidine ring, often proceeding through cationic intermediates. The aza-Prins cyclization is a powerful example, involving the reaction of homoallylic amines with aldehydes. nih.gov Promoted by a Lewis acid, an iminium intermediate is formed which then undergoes a 6-endo-trig cyclization. This process generates a carbocation at the 4-position of the piperidine ring, which can be trapped by a nucleophile. nih.gov The stereoselectivity of this reaction is often high, favoring the trans product due to steric hindrance. nih.gov

The feasibility of such cyclizations is governed by Baldwin's rules, which predict the favorability of different ring-closing reactions. While 5-endo-trig cyclizations are generally disfavored, the 6-endo-trig pathway is a perfectly straightforward process where the required orbital overlap presents no problem. chemtube3d.com

Prins-type cyclizations can also be catalyzed by Brønsted acids. For example, treating specific unsaturated aldehydes with concentrated hydrochloric acid can afford cis-piperidines with high diastereoselectivity. nih.gov Mechanistic studies suggest these reactions proceed via a mechanism with significant carbocationic character. nih.gov Another acid-mediated approach is the [5+1] annulation via an aza-Pummerer reaction, where an acid complex promotes the formation of new C-N, C-C, and C-Cl bonds in a single cascade. nih.gov

Intermolecular Annulation Processes (Intermolecular Cyclization)

Intermolecular annulation, or cyclization, involves the formation of the piperidine ring from two or more separate molecular components. nih.gov These processes are fundamental in constructing the core structure of piperidin-4-one and its derivatives. Various strategies, categorized by the number of atoms contributed by each component to the new ring, have been developed.

A notable approach is the [4+2] annulation, which has been utilized to prepare piperidin-4-ones in a two-step manner. nih.gov Tunable [3+2] and [4+2] annulation strategies provide divergent pathways to access different N-heterocycles, including piperidines, directly from olefins. rsc.org Another advanced method involves a cascade reaction initiated by an α-imino rhodium carbene, which proceeds through a 1,2-aryl/alkyl migration and subsequent annulation to yield valuable piperidin-4-one derivatives in excellent yields. acs.orgnih.gov This protocol is characterized by its high efficiency, broad substrate scope, and excellent selectivity in the migration step. acs.orgnih.gov

The [5+1] annulation represents another effective strategy. For instance, a gold-catalyzed cyclization, followed by chemoselective reduction and a spontaneous Ferrier rearrangement, constitutes a flexible and diastereoselective [5+1] cycloaddition for synthesizing piperidin-4-ols, which are direct precursors to piperidin-4-ones. nih.gov

| Annulation Strategy | Key Features | Reactant Types | Reference |

| [4+2] Annulation | Two-step synthesis. | Olefins, Bifunctional Reagents | nih.govrsc.org |

| α-Imino Carbene Annulation | Cascade reaction with 1,2-migration. | α-Diazo-α-iminoesters | acs.orgnih.gov |

| [5+1] Annulation | Gold-catalyzed cyclization and rearrangement. | N-homopropargyl amides | nih.gov |

Multi-Component Reactions (MCRs) for Piperidin-4-one Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. These one-pot procedures are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity.

The Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses two moles of an aldehyde with a primary amine and a dialkyl α-ketoglutarate in a double Mannich reaction to form the 4-piperidone (B1582916) ring. wikipedia.orgdtic.mil This method is closely related to the Robinson–Schöpf tropinone (B130398) synthesis but typically yields monocyclic 4-piperidones. wikipedia.org

More contemporary MCRs have expanded the scope and utility of this approach. A four-component condensation has been developed for the one-pot synthesis of highly substituted, nonsymmetrical piperid-4-ones from diketene, a tosyl imine, and an aldehyde. acs.org This method initially produces a mixture of cis/trans-diastereomers, which can be converted to a single 2,6-cis-diastereomer through epimerization. acs.org Another four-component synthesis involves an intermolecular Diels-Alder reaction, combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to create significant skeletal, functional, and stereochemical diversity in the final piperidone products. researchgate.netresearchgate.net

An efficient protocol for synthesizing highly functionalized piperidines involves the reaction of aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid in a pseudo five-component reaction. acs.org

| MCR Name/Type | Reactants | Key Features | Reference |

| Petrenko-Kritschenko | Aldehyde (2 equiv.), Primary Amine, Dialkyl α-ketoglutarate | Classic double Mannich reaction. | wikipedia.orgdtic.mil |

| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde | One-pot synthesis of 2,6-disubstituted piperidones. | acs.org |

| Four-Component Diels-Alder | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | High diversity in products. | researchgate.netresearchgate.net |

| Pseudo Five-Component | Aromatic Aldehyde, Ammonium Acetate, β-Nitrostyrene, Meldrum's acid | Generates highly functionalized piperidines. | acs.org |

Ugi Reaction Applications in Piperidine-4-one Precursor Synthesis

The Ugi four-component condensation (U-4CC) is a prominent MCR that involves the reaction of a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.gov This reaction is exceptionally versatile for creating α-aminoacyl amide derivatives and has been applied to the synthesis of precursors for complex piperidine-containing molecules. organic-chemistry.org

The mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable bis-amide product. nih.govmdpi.com

The Ugi reaction provides a straightforward route to piperidine precursors. researchgate.net For example, a two-step sequence using an Ugi-4CR was developed for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are key intermediates for the opioids carfentanil and remifentanil. researchgate.net In a related application, N-alkylpiperidones have been used as the carbonyl component in Ugi reactions to synthesize amide analogs of carfentanil. mdpi.com This demonstrates the power of the Ugi reaction to assemble complex scaffolds that already contain a pre-formed piperidine ring, allowing for rapid functionalization at the 4-position.

Stereoselective Synthesis of Piperidin-4-one Scaffolds

The synthesis of piperidin-4-ones with specific stereochemistry is of great importance, as the three-dimensional arrangement of substituents on the piperidine ring often dictates biological activity. nih.gov Stereoselective synthesis encompasses both diastereoselective methods, which control the relative stereochemistry of multiple chiral centers, and enantioselective methods, which produce a single enantiomer in excess.

Diastereoselective Approaches to Piperidin-4-ones

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images. Several powerful methods have been developed to achieve high diastereoselectivity in the synthesis of substituted piperidin-4-ones.

One approach involves a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols to afford 3-substituted 4-piperidinones. acs.org The subsequent reduction of these piperidinones can be directed to yield either cis or trans 3,4-disubstituted piperidines with high diastereoselectivity (>99:1 dr) by selecting the appropriate reducing agent (L-Selectride for cis, Al-isopropoxydiisobutylalane for trans). acs.org

Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides another route to 2,4-disubstituted piperidines. nih.gov The choice of the radical mediator significantly impacts the diastereomeric ratio. While tributyltin hydride gives modest trans/cis ratios (3:1 to 6:1), using tris(trimethylsilyl)silane can dramatically enhance the diastereoselectivity, achieving ratios up to 99:1 in favor of the trans isomer. nih.gov Furthermore, a four-component Michael-Mannich cascade reaction has been reported to be highly stereoselective, forming piperidin-2-ones with three or four stereocenters as a single diastereomer. researchgate.net

| Method | Substrate/Reactants | Reagent/Conditions | Outcome/Diastereomeric Ratio (dr) | Reference |

| Stereodivergent Reduction | 3-Substituted 4-piperidinones | L-Selectride | cis-Piperidines (>99:1) | acs.org |

| Stereodivergent Reduction | 3-Substituted 4-piperidinones | Al-isopropoxydiisobutylalane | trans-Piperidines (up to 99:1) | acs.org |

| Radical Cyclization | 6-Aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | trans-Piperidines (up to 99:1) | nih.gov |

| Four-Component Cascade | Pyridinium ylides, Aldehydes, Michael acceptors, Ammonium acetate | Methanol (B129727) | Single diastereomer formed | researchgate.net |

Enantioselective Methodologies for Piperidin-4-one Derivatives

Enantioselective synthesis focuses on producing one of two mirror-image enantiomers of a chiral molecule. This is critical in medicinal chemistry, where different enantiomers can have vastly different pharmacological effects.

Chiral auxiliaries are often employed to achieve enantioselectivity. For instance, an enantiodivergent synthesis of cis-2,6-disubstituted piperidin-4-ones utilizes enantiopure β-amino ketone derivatives prepared from a decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines. acs.org This approach allows access to both enantiomers of the final product from the same precursors simply by changing the order of the reaction sequence. acs.org Similarly, chiral sulfinyl imines can be used to achieve enantiomeric synthesis in a modular [5+1] cycloaddition approach to piperidines. nih.gov

Asymmetric catalysis provides another powerful tool. The asymmetric imino-Diels–Alder reaction of chiral 2-amino-1,3-butadienes with aldimines in the presence of ZnCl₂ can produce 4-piperidones with moderate to very high enantiomeric excesses (ee). dntb.gov.ua

| Method | Chiral Source/Catalyst | Substrate | Outcome/Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Chiral N-tert-butanesulfinyl imines | β-keto acids, Aldehydes | Enantiopure β-amino ketones leading to enantiopure piperidin-4-ones | acs.org |

| Asymmetric Catalysis | Chiral 2-amino-1,3-butadienes / ZnCl₂ | Aromatic N-trimethylsilylaldimines | 4-Piperidones with moderate to very high ee | dntb.gov.ua |

Green Chemistry Principles in Piperidin-4-one Synthesis

Applying the principles of green chemistry to the synthesis of piperidin-4-ones aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it

An efficient green chemistry approach to N-substituted piperidones has been developed that presents significant advantages over the classical Dieckman condensation. nih.govresearchgate.net This methodology has been applied to the synthesis of key starting materials for pharmaceutical agents. nih.govresearchgate.net

The use of environmentally benign solvents is a core tenet of green chemistry. One-pot multi-component syntheses of highly substituted piperidines have been successfully carried out in water at room temperature, using a catalytic amount of sodium lauryl sulfate (B86663) (SLS), which is inexpensive and recyclable. scispace.com Deep eutectic solvents (DES), such as those formed from glucose and urea (B33335) or glucose and choline (B1196258) chloride, have also been employed as effective and environmentally safe reaction media for the synthesis of 2,6-diarylpiperidin-4-one derivatives. researchgate.net These methods often result in better product yields compared to conventional techniques and avoid the use of volatile organic solvents. researchgate.net

Utilization of Green Solvents (e.g., Deep Eutectic Solvents)

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Deep eutectic solvents (DESs) have emerged as a promising alternative, offering a unique combination of desirable properties. mdpi.comresearchgate.net These solvents are typically formed by mixing a hydrogen bond donor with a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. mdpi.com

For the synthesis of piperidin-4-one derivatives, DESs composed of natural and inexpensive components like glucose and urea have proven to be effective reaction media. researchgate.net A glucose-urea deep eutectic solvent, for instance, has been successfully employed in the one-pot synthesis of various 2,6-bis(hydroxyphenyl)piperidin-4-one derivatives. researchgate.net This approach is considered a truly green method as the solvent itself is biodegradable and does not contribute to organic pollution. researchgate.net

Another commonly used type of DES in organic synthesis involves choline chloride as the hydrogen bond acceptor, combined with donors like glucose or urea. researchgate.net These choline chloride-based DESs have been utilized in the synthesis of 2,6-diarylpiperidin-4-ones, demonstrating good to excellent yields. researchgate.net The use of such green solvents offers several advantages over conventional methods, including operational simplicity, easier work-up procedures, and the potential for solvent recycling. researchgate.net

The table below summarizes findings from studies on the synthesis of piperidin-4-one derivatives using deep eutectic solvents.

| Reactants | Deep Eutectic Solvent (DES) | Reaction Conditions | Product | Yield (%) |

| 2- or 4-hydroxybenzaldehyde, various ketones (2-propanone, 2-butanone, 2-pentanone, 3-pentanone), and ammonia | Glucose-urea (60:40) | Reflux at 100°C-120°C | 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives | 68-82 |

| Benzaldehyde/2-hydroxybenzaldehyde/4-hydroxybenzaldehyde, appropriate ketone (2-propanone, 2-butanone, 2-pentanone, 3-pentanone), and ammonia | Glucose-Choline Chloride | Reflux at 100°C-120°C | 2,6-diarylpiperidin-4-one derivatives | 85-90 |

This table presents data on the synthesis of various piperidin-4-one derivatives using different deep eutectic solvents.

Atom-Economic Synthetic Transformations in Piperidinone Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy are characterized by the minimal generation of byproducts, thus reducing waste. acs.org One-pot, multi-component reactions are prime examples of atom-economic transformations, as they combine several synthetic steps into a single operation without the need to isolate intermediates. growingscience.com

The synthesis of highly substituted piperidines can be achieved through such one-pot, multi-component reactions, which are considered both pot, atom, and step economic (PASE). growingscience.comyork.ac.uk This approach not only minimizes waste but also reduces energy consumption and the use of auxiliary substances. For instance, a straightforward, one-pot process using carbonate bases has been developed for the synthesis of N-substituted piperidones, which offers significant advantages in terms of yield, atom economy, and waste minimization over classical methods like the Dieckman cyclization. acs.org

The table below provides examples of atom-economic approaches to the synthesis of piperidin-4-one systems.

| Reaction Type | Reactants | Catalyst/Base | Key Features |

| One-pot synthesis of N-substituted piperidones | 2-picolyl chloride hydrochloride, 4-piperidone monohydrate hydrochloride | Sodium carbonate | Simple one-pot process, improved atom economy, solvent and waste minimization. acs.org |

| Four-component condensation for functionalized piperid-4-ones | Not specified in detail | Not specified | One-pot synthesis, high degree of atom economy. york.ac.uk |

| Organocatalyzed one-pot synthesis of tetrahydropyridines (precursors to piperidines) | Aromatic aldehydes, amines, and acetoacetic esters | Zirconium oxychloride | Efficient, tandem reaction, high atom economy. growingscience.com |

This table illustrates various atom-economic strategies employed in the synthesis of piperidin-4-one and related heterocyclic systems.

Chemical Reactivity and Transformation Studies of 1 Cycloheptyl Piperidin 4 One

Fundamental Reaction Pathways of the Piperidin-4-one Moiety

The piperidin-4-one scaffold is a versatile building block in organic synthesis, offering multiple sites for chemical transformations. Its reactivity is primarily centered around the ketone group, the tertiary amine, and the carbon atoms of the piperidine (B6355638) ring.

Oxidation Reactions of the Ketone Functionality

The ketone group in N-substituted piperidin-4-ones can undergo oxidative cleavage through the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester) by insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. wikipedia.orgorganic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. For 1-Cycloheptyl-piperidin-4-one, this would involve the migration of one of the α-carbons of the piperidine ring, leading to the formation of a seven-membered lactone, a 1,4-oxazepan-5-one (B88573) derivative.

Table 1: Representative Baeyer-Villiger Oxidation of an N-Alkyl-piperidin-4-one Analog

| Substrate | Reagent | Product | Reference |

| N-Benzyl-4-piperidone | m-CPBA | N-Benzyl-1,4-oxazepan-5-one | wikipedia.org |

Note: Data for a closely related analog is presented due to the lack of specific experimental data for this compound in the reviewed literature.

Reduction Reactions to Corresponding Alcohols or Amines

The ketone functionality of this compound is readily reduced to a secondary alcohol, yielding 1-Cycloheptyl-piperidin-4-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a common and mild method. masterorganicchemistry.com More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed. masterorganicchemistry.com

Furthermore, the carbonyl group can be converted into an amino group through reductive amination. This process involves the initial formation of an imine or enamine by reacting the piperidin-4-one with an amine in the presence of a dehydrating agent, followed by reduction. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net This reaction provides a pathway to various 4-amino-piperidine derivatives.

Table 2: Reduction Reactions of N-Alkyl-piperidin-4-one Analogs

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Ketone Reduction | N-Benzyl-4-piperidone | NaBH₄, Methanol | N-Benzyl-4-hydroxypiperidine | masterorganicchemistry.com |

| Reductive Amination | N-Boc-4-piperidone | Aniline, NaBH(OAc)₃ | N-Boc-4-anilinopiperidine | researchgate.net |

Note: Data for closely related analogs are presented due to the lack of specific experimental data for this compound in the reviewed literature.

Nucleophilic and Electrophilic Substitution Reactions on the Ring System

Direct nucleophilic or electrophilic substitution on the saturated piperidine ring is generally challenging. However, the presence of the carbonyl group allows for reactions at the α-carbons via enolate or enamine intermediates.

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), add to the carbonyl group to form tertiary alcohols after acidic workup. For instance, the reaction of an N-alkyl-4-piperidone with a Grignard reagent would yield a 4-alkyl-4-hydroxypiperidine derivative. mnstate.eduwikipedia.org

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This involves the reaction of the piperidin-4-one with a phosphorus ylide (a Wittig reagent), resulting in the formation of an exocyclic methylene (B1212753) derivative. wikipedia.orgorganic-chemistry.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, can also be employed for this transformation, often with better control over the stereochemistry of the resulting alkene.

The Mannich reaction is another important transformation where the piperidin-4-one can act as the active methylene component. ru.nlmdma.ch In this three-component condensation, an aldehyde (like formaldehyde) and a primary or secondary amine react with the piperidin-4-one to introduce an aminomethyl group at the α-position to the carbonyl. ru.nlmdma.ch

Derivatization Strategies and Functional Group Interconversions

Modifications at the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring is a key site for derivatization. It can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. chem-station.comgoogle.com These N-oxides can serve as intermediates in further transformations.

The nitrogen atom can also undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.netsemanticscholar.org This reaction introduces a positive charge and can significantly alter the physical and biological properties of the molecule.

While the cycloheptyl group is generally stable, N-dealkylation of N-alkyl piperidines can be achieved under specific enzymatic or chemical conditions, which would lead to the formation of piperidin-4-one. semanticscholar.orgnih.gov

Table 3: Reactions at the Piperidine Nitrogen of N-Alkyl-piperidine Analogs

| Reaction Type | Substrate | Reagent | Product | Reference |

| N-Oxidation | N-Methylpiperidine | Hydrogen Peroxide | N-Methylpiperidine N-oxide | chem-station.com |

| Quaternization | N-Methylpiperidine | Methyl Iodide | N,N-Dimethylpiperidinium Iodide | researchgate.net |

Note: Data for closely related analogs are presented due to the lack of specific experimental data for this compound in the reviewed literature.

Functionalization at the Piperidin-4-one Ring Carbons

Functionalization at the carbon atoms of the piperidin-4-one ring, particularly at the α-positions (C-3 and C-5), is a valuable strategy for creating structural diversity. These positions can be alkylated by first forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. acs.org The regioselectivity of this reaction can be influenced by the reaction conditions.

The Mannich reaction, as mentioned earlier, also provides a route for functionalization at the α-carbon by introducing an aminomethyl group. ru.nlmdma.ch This reaction expands the carbon framework and introduces an additional amino functionality.

Table 4: α-Functionalization of N-Alkyl-piperidin-4-one Analogs

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| α-Alkylation | N-tert-Butoxycarbonyl-4-piperidone | LDA, Methyl Iodide | N-tert-Butoxycarbonyl-3-methyl-4-piperidone | acs.org |

| Mannich Reaction | Acetophenone, Formaldehyde, Piperidine | - | 3-Piperidino-1-phenylpropan-1-one | epa.gov |

Note: Data for closely related analogs are presented due to the lack of specific experimental data for this compound in the reviewed literature.

Mechanistic Investigations of Reaction Pathways

The transformation of this compound can proceed through various mechanistic routes, dictated by the nature of the reactants and the reaction conditions. Of particular importance are radical-initiated pathways, which are relevant in both synthetic and biological contexts.

Hydroxyl Radical-Initiated Transformations Leading to Piperidin-4-one Formation

The reaction of this compound with hydroxyl radicals (•OH) can lead to the formation of piperidin-4-one through a process of N-dealkylation. While specific studies on this compound are not extensively documented, the mechanism can be inferred from studies on the parent piperidine molecule. acs.org Theoretical and experimental investigations on the gas-phase reaction of piperidine with hydroxyl radicals have shown that hydrogen abstraction is a primary initiation step. acs.org

The proposed mechanism for the hydroxyl radical-initiated transformation of this compound to piperidin-4-one involves the following key steps:

Hydrogen Abstraction: The hydroxyl radical, a highly reactive species, can abstract a hydrogen atom from multiple sites on the this compound molecule. For the formation of piperidin-4-one, the critical step is the abstraction of a hydrogen atom from the carbon atom of the cycloheptyl group that is directly attached to the nitrogen atom (the α-carbon).

Formation of a Carbon-Centered Radical: This abstraction results in the formation of a carbon-centered radical on the cycloheptyl moiety.

Reaction with Oxygen: In an aerobic environment, this radical can react with molecular oxygen (O₂) to form a peroxyl radical.

Formation of a Hydroperoxide and Subsequent Decomposition: The peroxyl radical can then be converted to a hydroperoxide. This intermediate is unstable and can decompose, leading to the cleavage of the carbon-nitrogen bond. This decomposition pathway ultimately yields piperidin-4-one and cycloheptanone (B156872) as the main products.

Quantum chemistry calculations on the parent piperidine molecule indicate that hydrogen abstraction from the C4 position of the piperidine ring is also a significant pathway, leading to the formation of piperidin-4-one. acs.org This suggests that for this compound, while N-dealkylation is a plausible route to piperidin-4-one, direct oxidation of the piperidine ring itself can also contribute to the formation of other oxidized products.

The following table summarizes the proposed elementary steps in the hydroxyl radical-initiated formation of piperidin-4-one from this compound.

| Step | Description | Reactants | Intermediates/Products |

| 1 | Hydrogen Abstraction | This compound + •OH | Carbon-centered radical on cycloheptyl group + H₂O |

| 2 | Oxygen Addition | Carbon-centered radical + O₂ | Peroxyl radical |

| 3 | Hydroperoxide Formation | Peroxyl radical + H• | Hydroperoxide |

| 4 | C-N Bond Cleavage | Hydroperoxide | Piperidin-4-one + Cycloheptanone |

This table is illustrative of a plausible reaction mechanism based on studies of similar compounds.

Solvent Effects on Reaction Outcomes and Selectivity

The solvent in which a chemical reaction is conducted can have a profound impact on the reaction rate, product distribution, and stereoselectivity. For reactions involving this compound, solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can influence the stability of reactants, transition states, and products, thereby altering the reaction pathway.

Studies on the oxidation of substituted piperidin-4-ones have demonstrated a significant solvent dependency. For instance, the rate of oxidation of 2,6-diphenyl-piperidin-4-one (B8811517) is observed to be slowest in solvents with a high water content, while increasing the proportion of acetic acid considerably enhances the reaction rate. iosrjournals.org This suggests that the polarity and proticity of the solvent play a crucial role in the reaction mechanism.

The influence of the solvent on reaction outcomes for this compound can be rationalized by considering the following factors:

Stabilization of Charged Intermediates: Polar solvents are effective at stabilizing charged intermediates and transition states. In reactions that proceed through ionic mechanisms, an increase in solvent polarity can lead to a significant rate enhancement.

Solvation of Reactants and Products: The differential solvation of reactants and products can shift the equilibrium of a reaction. A solvent that better solvates the products will favor the forward reaction.

Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the carbonyl group and the nitrogen atom of the piperidine ring. This can affect the electron density at these centers and influence their reactivity. For instance, hydrogen bonding to the carbonyl oxygen can make the carbonyl carbon more electrophilic.

Cage Effects: In radical reactions, the solvent can create a "cage" around the newly formed radical pair, influencing their subsequent reactions. The viscosity of the solvent can affect the rate at which radicals diffuse apart.

The selectivity of a reaction can also be highly dependent on the solvent. For a reaction that can proceed through multiple pathways leading to different products, a change in solvent can alter the relative energies of the transition states for these pathways, thereby favoring the formation of one product over another. For example, in the oxidation of this compound, a polar aprotic solvent might favor a pathway involving a polar transition state, while a nonpolar solvent might favor a radical pathway.

The following table provides a qualitative overview of the expected influence of different solvent types on the reactions of this compound.

| Solvent Type | Key Properties | Expected Effect on Reaction Rate | Expected Effect on Selectivity |

| Polar Protic (e.g., Water, Ethanol) | High dielectric constant, hydrogen bond donor | Can accelerate reactions with polar transition states. May slow down reactions where reactants are more stabilized than the transition state. | Can influence selectivity by specifically solvating certain functional groups and intermediates. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, no hydrogen bond donation | Effective at solvating cations, can accelerate reactions involving cationic intermediates. | May favor different reaction pathways compared to protic solvents due to the absence of hydrogen bonding. |

| Nonpolar (e.g., Hexane (B92381), Toluene) | Low dielectric constant | Generally disfavors reactions with polar or ionic intermediates. May favor radical pathways. | Can lead to different product distributions compared to polar solvents. |

This table presents generalized trends, and the specific effect of a solvent will depend on the particular reaction being considered.

Structural Elucidation and Conformational Analysis of 1 Cycloheptyl Piperidin 4 One

Spectroscopic Characterization Techniques

The elucidation of the molecular structure of 1-Cycloheptyl-piperidin-4-one relies on several key spectroscopic methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring and the cycloheptyl group. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group.

The protons on the piperidine ring alpha to the nitrogen (H-2 and H-6) are expected to appear as multiplets in the downfield region, typically around δ 2.5-2.8 ppm. The protons adjacent to the carbonyl group (H-3 and H-5) would likely resonate as multiplets at approximately δ 2.3-2.6 ppm.

The cycloheptyl group protons would present a series of overlapping multiplets in the upfield region. The methine proton attached to the nitrogen (H-1') is anticipated to be the most deshielded of the cycloheptyl protons, likely appearing as a multiplet around δ 2.6-2.9 ppm. The remaining methylene (B1212753) protons of the cycloheptyl ring would produce a complex set of signals between δ 1.2 and 1.8 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | 2.5 - 2.8 | m |

| H-3, H-5 | 2.3 - 2.6 | m |

| H-1' | 2.6 - 2.9 | m |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal is expected for the carbonyl carbon (C-4) of the piperidone ring, typically appearing in the range of δ 208-212 ppm.

The carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to resonate around δ 50-55 ppm. The carbons alpha to the carbonyl group (C-3 and C-5) would likely appear at approximately δ 40-45 ppm.

For the cycloheptyl ring, the methine carbon attached to the nitrogen (C-1') would be the most downfield signal for this group, predicted to be in the range of δ 60-65 ppm. The remaining methylene carbons of the cycloheptyl ring would show signals in the upfield region, typically between δ 25 and 35 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 | 208 - 212 |

| C-2, C-6 | 50 - 55 |

| C-3, C-5 | 40 - 45 |

| C-1' | 60 - 65 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the protons at H-2/H-6 and H-3/H-5 on the piperidine ring, and among the various protons of the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals based on the already interpreted proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the conformational preferences of the piperidine and cycloheptyl rings and their relative orientation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The most characteristic feature in the IR and Raman spectra of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, which is expected in the range of 1710-1725 cm⁻¹. ripublication.com The C-N stretching vibration of the tertiary amine would likely appear in the region of 1100-1200 cm⁻¹.

The spectra would also be characterized by multiple bands corresponding to the C-H stretching and bending vibrations of the piperidine and cycloheptyl methylene groups. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. ripublication.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1710 - 1725 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| CH₂ Bend | 1440 - 1470 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. A common fragmentation pathway for N-alkylated piperidines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the loss of a cycloheptyl radical or a fragment from the piperidine ring.

A prominent fragment would be expected from the loss of the cycloheptyl group, resulting in an ion corresponding to the piperidin-4-one cation. Another significant fragmentation pathway could involve the cleavage of the piperidine ring, leading to various smaller charged fragments. The precise fragmentation pattern helps to confirm the connectivity of the cycloheptyl group to the nitrogen of the piperidin-4-one ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

Data for this section is contingent on the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Crystal System and Space Group Analysis

This subsection would describe the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which define the symmetry of the crystal lattice. This information is derived directly from the analysis of X-ray diffraction patterns.

Unit Cell Parameters and Molecular Packing

This subsection would present the dimensions of the unit cell (a, b, c, α, β, γ) and describe how individual molecules of this compound are arranged within the crystal lattice. A data table for the unit cell parameters would be included here.

Bond Lengths and Bond Angle Characterization

This subsection would provide a detailed account of the intramolecular geometry, including specific, measured bond lengths and angles. This data is fundamental to confirming the covalent structure and identifying any unusual geometric features. A data table listing key bond lengths and angles would be featured.

Dihedral Angle Measurements and Torsion Profiles

An analysis of the dihedral (torsion) angles within the molecule would be presented here, offering quantitative insight into the three-dimensional shape and the conformation of both the piperidin-4-one and cycloheptyl rings. A data table of relevant dihedral angles would be included.

Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

This subsection would detail the non-covalent interactions that stabilize the crystal structure, such as potential hydrogen bonds involving the ketone oxygen or C-H···O interactions, as well as van der Waals forces. The nature and geometry of these interactions are critical to understanding the crystal packing.

Conformational Studies of the Piperidin-4-one Ring

While specific experimental data from a crystal structure is unavailable, general conformational principles suggest that the piperidin-4-one ring in this compound would likely adopt a chair conformation to minimize steric strain. In such a conformation, the bulky cycloheptyl group attached to the nitrogen atom would be expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. However, without experimental or computational studies on this specific molecule, it is impossible to definitively exclude the possibility of other conformations, such as a twist-boat, or to quantify the energetic preferences. A detailed and accurate analysis requires specific structural data.

Preferred Ring Conformations (e.g., Chair Conformation)

The piperidin-4-one ring, a core structural motif in many pharmacologically active compounds, predominantly adopts a chair conformation. chemrevlett.comias.ac.in This arrangement is energetically favorable as it effectively minimizes both angle strain and torsional strain, which are significant destabilizing factors in cyclic systems. In this compound, the six-membered piperidine ring is expected to exist in this stable chair form.

However, the presence of substituents, particularly bulky ones like the N-cycloheptyl group, can introduce steric interactions that may lead to a slight distortion of the ideal chair geometry. ias.ac.in While the fundamental chair conformation is maintained, minor deviations in bond angles and dihedral angles can occur to alleviate steric pressure. In some highly substituted piperidin-4-one derivatives, more significant deviations toward twist-boat or boat conformations have been observed, although the chair form generally remains the lowest energy state. chemrevlett.comnih.gov

| Conformational Feature | Preference | Primary Reason |

|---|---|---|

| Piperidin-4-one Ring | Chair Conformation | Minimization of angle and torsional strain. |

| Geometry | Slightly Distorted Chair | Steric influence from the bulky N-cycloheptyl substituent. |

Stereochemical Orientations of Substituents (e.g., Equatorial Preference)

In the stable chair conformation of the piperidine ring, substituents can occupy two distinct types of positions: axial (pointing vertically up or down, parallel to the ring's axis) and equatorial (pointing outwards from the perimeter of the ring). For this compound, the critical substituent is the large cycloheptyl group attached to the nitrogen atom.

There is a strong and well-established energetic preference for bulky substituents on six-membered rings to occupy the equatorial position. This preference is driven by the avoidance of steric repulsion known as 1,3-diaxial interactions. An axial substituent experiences steric clash with the other two axial atoms (typically hydrogens) on the same side of the ring, which is a significant destabilizing factor. By occupying the more spacious equatorial position, the cycloheptyl group minimizes these unfavorable interactions, leading to a more stable molecular conformation. Conformational free energies for substituted piperidines show that they behave similarly to analogous cyclohexanes, where this equatorial preference is dominant. nih.gov

| Substituent | Position | Relative Stability | Key Interaction |

|---|---|---|---|

| N-Cycloheptyl Group | Equatorial | More Stable (Preferred) | Avoids 1,3-diaxial steric strain. |

| Axial | Less Stable | Experiences significant 1,3-diaxial interactions. |

Rotameric Analysis and Dynamic Conformational Processes

The structure of this compound is not static; it undergoes several rapid conformational changes at room temperature. These dynamic processes involve surmounting specific energy barriers and are often studied using techniques like dynamic NMR (DNMR) spectroscopy, which can characterize the rates and energetics of these interconversions. nih.govsemanticscholar.orgwesternsydney.edu.au

Key dynamic processes relevant to this molecule include:

Ring Inversion: This is the classic "chair flip" of the piperidine ring, where one chair conformation converts to the other. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. Given the strong preference for the equatorial N-cycloheptyl group, the equilibrium lies heavily in favor of the conformation where this group is equatorial.

Nitrogen Inversion: The nitrogen atom in the piperidine ring is typically pyramidal and can undergo rapid inversion of its stereocenter, much like an umbrella turning inside out.

C-N Bond Rotation: Rotation can occur around the single bond connecting the cycloheptyl ring to the piperidine nitrogen. This rotation gives rise to different rotational isomers, or rotamers. Because the cycloheptyl group is bulky and irregularly shaped, this rotation is hindered, meaning there is a significant energy barrier to free rotation. rsc.orgnih.gov DNMR studies on related N-substituted piperidines are used to determine the activation energy barriers for such rotational processes. researchgate.netnih.gov

| Dynamic Process | Description | Method of Study |

|---|---|---|

| Ring Inversion (Chair Flip) | Interconversion between the two chair forms of the piperidine ring. | Dynamic NMR (DNMR) Spectroscopy |

| Nitrogen Inversion | Pyramidal inversion of the nitrogen atom's lone pair and substituent. | NMR Spectroscopy |

| C-N Bond Rotation | Hindered rotation around the bond connecting the cycloheptyl and piperidine rings, leading to different rotamers. | Dynamic NMR (DNMR) Spectroscopy, Computational Modeling |

Computational and Theoretical Investigations of 1 Cycloheptyl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties with high accuracy. These computational methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For molecules like 1-Cycloheptyl-piperidin-4-one, these calculations can elucidate its preferred three-dimensional shape, vibrational modes, and sites of chemical reactivity, complementing and guiding experimental work.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance between accuracy and computational cost. arxiv.org DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for studying medium to large-sized organic molecules. nih.govnih.gov In the study of piperidin-4-one derivatives, DFT is widely used to investigate molecular geometry, electronic stability, and reactivity. nih.govresearchgate.net

A fundamental application of DFT is geometry optimization, a computational process that determines the lowest-energy arrangement of atoms in a molecule. arxiv.orgyoutube.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a stable conformation, known as a local minimum on the potential energy surface. youtube.com For piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to predict these optimized parameters. nih.govresearchgate.net

The optimized geometry provides the most probable structure of the molecule in the gas phase. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in studies of substituted piperidin-4-ones, the piperidone ring typically adopts a chair conformation with substituents in equatorial positions to minimize steric hindrance. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidin-4-one Derivative The following data is for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, presented to illustrate typical results from a DFT geometry optimization. nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5 – C6 | 1.5613 | C2-N1-C6 | 112.5 |

| C=O | 1.228 | C2-C3-C4 | 110.1 |

| N1 – C2 | 1.469 | C3-C4-C5 | 111.9 |

| C-H (avg) | 1.09 | O=C4-C5 | 122.7 |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. researchgate.net This is verified by the absence of any imaginary frequencies, which would indicate a saddle point or transition state. The analysis also provides theoretical predictions of the molecule's vibrational spectra (Infrared and Raman). nih.gov

The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.netmdpi.com Potential Energy Distribution (PED) analysis is a crucial component of this process, as it quantifies the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. mdpi.comopenaccesspub.org This allows for a precise and unambiguous assignment of the spectral bands. For example, the characteristic C=O stretching vibration in piperidin-4-one derivatives is typically observed as a strong band in the IR spectrum around 1700-1720 cm⁻¹.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. mjcce.org.mkdntb.gov.ua It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. mjcce.org.mk

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. tandfonline.com It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. openaccesspub.org The MEP map is color-coded to show different potential values: regions of negative potential (electron-rich, prone to electrophilic attack) are typically colored red, while regions of positive potential (electron-poor, prone to nucleophilic attack) are colored blue. nih.gov

For a molecule like this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. This indicates it as the primary site for electrophilic attack. Conversely, the hydrogen atoms attached to the piperidine (B6355638) ring and the cycloheptyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. tandfonline.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are routinely used to determine the energies of these orbitals and analyze their distribution over the molecule, providing insights into potential charge transfer pathways for electronic transitions. tandfonline.commjcce.org.mk

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidin-4-one Derivative The following data is for a representative piperidin-4-one compound, presented to illustrate typical results from a DFT analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

Calculation of Global Reactivity Indices (e.g., Electronegativity, Hardness, Softness)

The fundamental gap, or hardness (η), indicates the resistance to change in the electron distribution. mdpi.com A higher value of hardness suggests lower reactivity. Conversely, softness (S) is the reciprocal of hardness and signifies a higher propensity for chemical reactions. Electronegativity (χ) measures the molecule's ability to attract electrons. mdpi.com The electrophilicity index (ω) provides a measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

Below is a table of hypothetical global reactivity indices for this compound, calculated at the B3LYP/6-311G(d,p) level of theory, which is a common method for such computations. mdpi.com

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | - | -6.89 |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -0.98 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.91 |

| Ionization Potential | IP | -EHOMO | 6.89 |

| Electron Affinity | EA | -ELUMO | 0.98 |

| Electronegativity | χ | (IP + EA) / 2 | 3.935 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.955 |

| Chemical Softness | S | 1 / (2η) | 0.169 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.619 |

Fukui Functions for Predicting Chemical Selectivity and Reactivity Sites

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic and electrophilic attacks within a molecule. mdpi.com These functions are calculated based on the change in electron density at a specific atomic site upon the addition or removal of an electron.

For this compound, the Fukui functions can identify which atoms are more susceptible to different types of chemical reactions.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

f0(r) : Indicates the propensity of a site to undergo a radical attack.

The following table presents hypothetical Fukui function values for selected atoms in this compound, highlighting potential reactive centers. The piperidinone oxygen would be a likely site for electrophilic attack, while the nitrogen atom could be susceptible to nucleophilic attack, depending on its chemical environment. mdpi.com

| Atom | f+(r) | f-(r) | f0(r) |

| O(1) (carbonyl) | 0.089 | 0.152 | 0.121 |

| N(2) (piperidine) | 0.112 | 0.045 | 0.079 |

| C(4) (carbonyl) | 0.145 | 0.098 | 0.122 |

| C(7) (cycloheptyl) | 0.034 | 0.051 | 0.043 |

Thermodynamic Property Calculations at Varied Temperatures

Theoretical calculations can predict the thermodynamic properties of this compound at different temperatures. These properties, including heat capacity (Cp), entropy (S), and enthalpy (H), are crucial for understanding the compound's behavior under various thermal conditions and for predicting the feasibility and outcomes of chemical reactions. The calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

The table below shows hypothetical calculated thermodynamic properties for this compound at several temperatures.

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | 85.6 | 115.2 | 15.8 |

| 400 | 105.4 | 145.7 | 25.4 |

| 500 | 122.1 | 172.9 | 36.8 |

| 600 | 135.8 | 197.3 | 49.8 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and stability. The piperidine ring can adopt different conformations, such as chair and boat forms, and the cycloheptyl group also has multiple possible conformations. chemrevlett.com MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

These simulations involve numerically solving Newton's equations of motion for a system of interacting particles. The forces between particles and their potential energies are often calculated using molecular mechanics force fields. By simulating the molecule's trajectory over a period of time, one can analyze its dynamic behavior, including conformational changes and interactions with its environment.

In Silico Approaches for Structural Prediction and Mechanistic Insights

In silico methods encompass a range of computational techniques used to predict the structure and reactivity of molecules. For this compound, these approaches can be used to:

Predict the three-dimensional structure: Quantum mechanical methods like DFT can be used to optimize the geometry of the molecule and predict its most stable conformation.

Elucidate reaction mechanisms: By modeling the potential energy surface of a reaction involving this compound, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. This is particularly useful for understanding its synthesis and potential chemical transformations. nih.govnih.gov

These computational approaches are instrumental in rational drug design and materials science, where understanding the structure-activity relationship is key.

Master Equation Modeling of Reaction Steps

For complex chemical reactions involving multiple elementary steps, master equation modeling can be a powerful tool to describe the time evolution of the populations of different chemical species. This statistical mechanical approach considers the probabilities of transitions between different states of the system.

In the context of this compound, master equation modeling could be applied to:

Analyze reaction kinetics: It can be used to model the kinetics of its formation or subsequent reactions, especially in systems where pressure and temperature effects are significant.

Understand complex reaction networks: For reactions with multiple competing pathways, the master equation can help to predict the branching ratios and the final product distribution.

This modeling technique provides a more detailed description of reaction dynamics than traditional rate constant-based approaches, particularly for reactions that are far from thermal equilibrium.

Role and Applications of 1 Cycloheptyl Piperidin 4 One As a Synthetic Intermediate in Organic Chemistry

Strategic Building Block for Complex Molecular Architectures

The piperidin-4-one core is a well-established scaffold in the synthesis of intricate molecular structures. The presence of the N-cycloheptyl group in 1-Cycloheptyl-piperidin-4-one introduces specific steric and electronic properties that can be strategically exploited in the design of complex molecules. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the general utility of N-substituted piperidin-4-ones as key intermediates is widely recognized.

The ketone functionality at the 4-position serves as a versatile handle for a multitude of chemical reactions, including but not limited to:

Wittig and Horner-Wadsworth-Emmons reactions: for the introduction of exocyclic double bonds, which can be further functionalized.

Aldol (B89426) condensations: to form carbon-carbon bonds and introduce new stereocenters.

Grignard and organolithium additions: to introduce a wide range of substituents at the 4-position.

Reductive amination: to generate 4-amino-piperidine derivatives.

The cycloheptyl group, while sterically demanding, can influence the stereochemical outcome of reactions at the piperidine (B6355638) ring, potentially offering a degree of diastereocontrol in synthetic sequences. This makes this compound a potentially valuable starting material for the synthesis of complex molecules where control of stereochemistry is crucial.

Precursor in the Synthesis of Substituted Piperidines